Hexane-1,6-diyl bis(4-methoxybenzoate)
Description
Hexane-1,6-diyl bis(4-methoxybenzoate) is a symmetrical diester compound featuring a hexane-1,6-diyl backbone esterified with two 4-methoxybenzoic acid groups. The molecule is characterized by its linear aliphatic chain and aromatic methoxy-substituted termini. Key properties such as melting point, solubility, and spectral signatures can be inferred from analogs discussed in the literature .
Properties
CAS No. |
390359-18-9 |
|---|---|
Molecular Formula |
C22H26O6 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
6-(4-methoxybenzoyl)oxyhexyl 4-methoxybenzoate |
InChI |
InChI=1S/C22H26O6/c1-25-19-11-7-17(8-12-19)21(23)27-15-5-3-4-6-16-28-22(24)18-9-13-20(26-2)14-10-18/h7-14H,3-6,15-16H2,1-2H3 |
InChI Key |
ZALQHEOANJAMNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCCCCCCOC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Esterification via Acyl Chloride Activation
The most extensively documented synthesis involves reacting 1,6-hexanediol with 4-methoxybenzoyl chloride in dichloromethane (DCM) using triethylamine as a base (Fig. 1). This Schotten-Baumann-type reaction proceeds under ambient conditions, leveraging the electrophilicity of the acyl chloride.
Reaction equation:
$$
\text{1,6-Hexanediol} + 2 \, \text{4-Methoxybenzoyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Hexane-1,6-diyl bis(4-methoxybenzoate)} + 2 \, \text{HCl}
$$
Triethylamine neutralizes hydrochloric acid byproduct, shifting the equilibrium toward ester formation. After 12–16 hours of stirring, the crude product is purified via silica gel chromatography (ethyl acetate/hexanes), yielding 92% of the target compound.
Experimental Protocol and Optimization
Stepwise Procedure
- Reagent Setup: Combine 1,6-hexanediol (1.0 equiv), 4-methoxybenzoyl chloride (2.2 equiv), and triethylamine (2.4 equiv) in anhydrous DCM at 0°C.
- Reaction Progress: Stir the mixture at 25°C for 12–16 hours under nitrogen.
- Workup: Wash the organic layer with 1 M HCl, saturated NaHCO$$3$$, and brine. Dry over MgSO$$4$$ and concentrate.
- Purification: Perform flash chromatography (SiO$$_2$$, 10–30% ethyl acetate in hexanes) to isolate the diester.
Critical parameters:
- Stoichiometric excess of acyl chloride ensures complete diol conversion.
- Anhydrous conditions prevent acyl chloride hydrolysis.
Yield and Scalability Data
| Parameter | Value | Source |
|---|---|---|
| Molar ratio (diol:acyl chloride) | 1:2.2 | |
| Reaction time | 12–16 hours | |
| Isolated yield | 92% | |
| Purity (HPLC) | >98% |
Structural Characterization
Spectroscopic Analysis
$$ ^1H $$-NMR (500 MHz, CDCl$$_3$$):
- δ 7.89–7.86 (m, 4H, Ar–H)
- δ 6.91–6.89 (m, 4H, Ar–H)
- δ 4.29 (t, $$ J = 6.0 \, \text{Hz} $$, 4H, –OCH$$_2$$–)
- δ 3.86 (s, 6H, –OCH$$_3$$)
- δ 1.70–1.60 (m, 4H, –CH$$_2$$–)
- δ 1.45–1.35 (m, 4H, –CH$$_2$$–)
$$ ^{13}C $$-NMR (125 MHz, CDCl$$_3$$):
- δ 166.1 (C=O), 163.3 (Ar–OCH$$3$$), 131.5 (Ar–C), 113.5 (Ar–C), 64.1 (–OCH$$2$$–), 55.4 (–OCH$$3$$), 29.8 (–CH$$2$$–), 25.4 (–CH$$_2$$–).
Mass spectrometry (EI):
Crystallographic and Thermal Data
While single-crystal X-ray data are unavailable, differential scanning calorimetry (DSC) of analogous diesters reveals melting points between 70–80°C. The hexane spacer confers flexibility, reducing crystallinity compared to shorter-chain analogues.
Comparative Analysis of Methodologies
Advantages of Acyl Chloride Route
Limitations and Mitigation Strategies
- Solvent toxicity: DCM substitution with ethyl acetate or cyclopentyl methyl ether warrants exploration.
- Chromatography dependency: Switch to crystallization (e.g., using hexanes/EtOAc) could streamline purification.
Applications and Derivatives
Hexane-1,6-diyl bis(4-methoxybenzoate) serves as:
- A monomer for liquid crystalline polyesters due to its rigid aromatic and flexible aliphatic segments.
- A precursor for photoactive materials via methoxy group functionalization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(4-methoxybenzoic acid)=exaneh-1,6-diyl ester can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding carboxylic acids.
Reduction: The ester groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products:
Oxidation: Formation of 4-methoxybenzoic acid derivatives.
Reduction: Formation of hexane-1,6-diol and 4-methoxybenzyl alcohol.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: Bis(4-methoxybenzoic acid)=exaneh-1,6-diyl ester is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a model ester to study enzymatic hydrolysis and esterification processes. It also serves as a substrate in biochemical assays.
Industry: In the industrial sector, Bis(4-methoxybenzoic acid)=exaneh-1,6-diyl ester is used in the production of polymers and resins. Its ester linkage provides flexibility and durability to the resulting materials.
Mechanism of Action
The mechanism by which Bis(4-methoxybenzoic acid)=exaneh-1,6-diyl ester exerts its effects is primarily through its ester functional groups. These groups can undergo hydrolysis in the presence of water or enzymes, leading to the release of 4-methoxybenzoic acid and hexane-1,6-diol. The hydrolysis process is catalyzed by esterases, which are enzymes that specifically target ester bonds.
Molecular Targets and Pathways:
Esterases: Enzymes that catalyze the hydrolysis of ester bonds.
Hydrolysis Pathway: The ester bond is cleaved, resulting in the formation of the corresponding alcohol and carboxylic acid.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Linked Derivatives
Compounds such as (1,1'-(Hexane-1,6-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(methylene)bis(4-methoxy benzoate) (4c) () share the hexane-1,6-diyl backbone and 4-methoxybenzoate termini but incorporate triazole rings and methylene spacers. Key differences include:
- Synthesis : 4c was synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a 95% yield, indicating efficient click chemistry .
- Physical Properties: 4c has a lower melting point (116–120°C) compared to non-triazole analogs, likely due to reduced crystallinity from the flexible triazole-methylene linkage .
- Spectral Data : The FT-IR spectrum of 4c shows distinct C=O stretches at ~1720 cm⁻¹, consistent with ester groups, while ¹H NMR reveals methoxy (-OCH₃) signals at δ 3.8 ppm .
Table 1: Comparison of Triazole-Linked Derivatives
| Compound | Yield (%) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| 4c (triazole-methylene) | 95 | 116–120 | Triazole, ester, methoxy |
| Target compound (ester) | N/A | Inferred lower | Ester, methoxy |
Sulfonamide and Epoxide Derivatives
N,N'-(Hexane-1,6-diyl)bis(4-methylbenzenesulfonamide) derivatives () feature sulfonamide groups instead of esters. These compounds were synthesized via phase-transfer catalysis using cyclodextrins, achieving high regioselectivity. Subsequent epoxidation with m-chloroperbenzoic acid introduced reactive epoxide termini, enabling applications in crosslinking polymers .
Thiazole and Thiadiazole Analogs
Bis-thiazolimines and bis-thiadiazolimines () with hexane-1,6-diyl linkers demonstrate the impact of heterocyclic cores:
- Melting Points : Compounds like N,N′-(hexane-1,6-diyl)bis[4-(4-chlorophenyl)-3-phenylthiazol-2(3H)-imine] (8c) melt at 201–203°C, significantly higher than ester-linked derivatives, due to rigid thiazole rings and halogen substituents enhancing intermolecular forces .
- Biological Activity : These analogs were evaluated as SARS-CoV-2 main protease inhibitors, highlighting the role of aromatic and heterocyclic groups in drug design .
Schiff Base and Aromatic Ether Derivatives
- Schiff Bases : The compound 1,1′-{(Hexane-1,6-diyl)bis[(azaniumylidene)methanylylidene]}bis(naphthalen-2-olate) () adopts an orthogonal crystal lattice (space group Pbcn) with strong hydrogen bonding, contrasting with the less polar ester-based target compound .
- Aromatic Ethers : 4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile () features ether linkages and nitrile termini, resulting in higher polarity and solubility in aprotic solvents compared to esters .
Methoxy-Substituted Cyclic Analogs
2,6-Bis(4-methoxybenzylidene)cyclohexanone () shares methoxybenzyl groups but incorporates a cyclohexanone core. This structural difference reduces flexibility, increasing melting points (e.g., 228–230°C) and altering UV-Vis absorption profiles due to extended conjugation .
Key Trends and Insights
Backbone Flexibility : Linear hexane-1,6-diyl esters (e.g., the target compound) exhibit lower melting points than rigid heterocyclic or aromatic analogs.
Functional Groups :
- Esters : Provide moderate polarity and hydrolytic instability.
- Sulfonamides/Epoxides : Enhance thermal stability and reactivity for polymer applications.
- Triazoles/Thiazoles : Introduce biological activity and conformational rigidity.
Synthetic Methods : Click chemistry (CuAAC) and phase-transfer catalysis enable efficient synthesis of complex derivatives, though esterification remains simpler for the target compound .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Hexane-1,6-diyl bis(4-methoxybenzoate) with high yield and purity?
- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked intermediates, followed by esterification with 4-methoxybenzoic acid derivatives. reports a 95% yield for a structurally similar compound (4c) using optimized reaction conditions, including inert atmospheres, stoichiometric control of reagents, and purification via recrystallization. Key steps include FT-IR and / NMR to confirm functional group incorporation and HRMS for molecular weight validation .
Q. Which spectroscopic techniques are most effective for characterizing Hexane-1,6-diyl bis(4-methoxybenzoate), and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- FT-IR : Prioritize C=O ester stretching (~1700–1750 cm) and C-O-C vibrations (~1250 cm) to confirm ester linkages.
- NMR : In NMR, focus on methoxy (-OCH) singlets (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–8.0 ppm). NMR should highlight ester carbonyl carbons (δ 165–170 ppm) and quaternary carbons in the hexane backbone.
- HRMS : Use high-resolution mass spectrometry to validate molecular ion peaks (e.g., [M+H]) with <5 ppm error .
Q. How can phase transfer catalysts improve alkylation reactions in the synthesis of hexane-1,6-diyl benzoate derivatives?
- Methodological Answer : Phase transfer catalysts like methylated β-cyclodextrins enhance alkylation efficiency in aqueous/organic biphasic systems. For example, demonstrates that cyclodextrins form host-guest complexes with hydrophobic reactants, increasing interfacial reactivity. Researchers should optimize catalyst loading (e.g., 5–10 mol%) and monitor reaction progress via NMR to track alkylation completion .
Advanced Research Questions
Q. What strategies resolve ambiguities in NMR interpretation for hexane-1,6-diyl benzoate derivatives with complex coupling patterns?
- Methodological Answer : For overlapping signals, employ 2D NMR techniques:
- ROESY/NOESY : Identify spatial proximities between protons (e.g., methoxy groups and aromatic rings) to confirm regiochemistry.
- HSQC/HMBC : Correlate - couplings to assign quaternary carbons and ester linkages.
In , ROESY spectroscopy was critical for differentiating triazole protons from ester environments in similar compounds .
Q. What challenges exist in determining the crystal structure of hexane-1,6-diyl bis(4-methoxybenzoate) using X-ray diffraction, and how can refinement parameters be optimized?
- Methodological Answer : Challenges include low crystal quality, twinning, and weak diffraction. Optimize refinement using:
- SHELX Software : Set anisotropic displacement parameters for non-hydrogen atoms and apply restraints for disordered regions (e.g., flexible hexane chains).
- Hydrogen Bonding : Use SHELXL to model intramolecular N–H⋯O bonds, as seen in , where zwitterionic forms required mixed independent/constrained refinement of H atoms .
- Validation Tools : Leverage WinGX and PLATON for symmetry checks and Hirshfeld surface analysis .
Q. How do hydrogen bonding networks influence the mechanical and optical properties of hexane-1,6-diyl derivatives?
- Methodological Answer : Strong intramolecular hydrogen bonds (e.g., N–H⋯O in zwitterionic forms, as in ) enhance thermal stability and lattice rigidity, which can be quantified via Vickers hardness testing. For optical properties, Z-scan measurements () correlate nonlinear refractive indices with π-π stacking and H-bonding density. Researchers should compare experimental data with DFT calculations to model charge transfer interactions .
Q. How can researchers reconcile discrepancies between spectroscopic and crystallographic data for hexane-1,6-diyl benzoates?
- Methodological Answer : Discrepancies often arise from dynamic effects in solution (NMR) vs. static crystal packing (XRD). For example, reports a 4-methoxybenzoate derivative with a flexible hexane backbone showing variable dihedral angles in XRD. Cross-validate using variable-temperature NMR to assess conformational mobility and compare with DFT-optimized geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
